N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
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Overview
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[3,4-c]pyrazole ring system with chlorophenyl and iodophenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure, used in agriculture.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core, used for pain relief.
Crizotinib: An anticancer drug with a pyrazole moiety, used in the treatment of non-small cell lung cancer.
Uniqueness
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is unique due to its combination of chlorophenyl and iodophenyl groups, which may confer distinct biological activities and chemical properties compared to other pyrazole-based compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClIN3O2S/c19-11-4-3-5-12(8-11)23-17(14-9-26(25)10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJZPLCFAXQLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClIN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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